9-Octadecenedioic acid, (9Z)-, also known as cis-9-octadecenedioic acid, is an unsaturated dicarboxylic acid with the molecular formula . This compound appears as a colorless to pale yellow liquid and possesses a characteristic fatty acid odor. Its unique structure and properties make it valuable in various industrial and scientific applications, particularly in chemistry, biology, and medicine .
This compound belongs to the class of dicarboxylic acids and is categorized as an unsaturated fatty acid due to its double bond in the carbon chain. It is structurally related to other fatty acids such as oleic acid and stearic acid but exhibits distinct chemical behaviors owing to its unsaturation .
The synthesis of 9-octadecenedioic acid, (9Z)-, can be accomplished through several methods:
In the oxidative cleavage method, oleic acid is subjected to conditions that promote the breaking of carbon-carbon double bonds while forming carboxylic acid groups. The reaction typically requires careful temperature control and monitoring of reactant concentrations to optimize yield and purity.
The molecular structure of 9-octadecenedioic acid, (9Z)-, features a long hydrocarbon chain with two carboxylic acid functional groups at either end. The presence of a cis double bond at the ninth carbon position contributes to its classification as an unsaturated dicarboxylic acid.
O=C(O)CCCCCCCC=CCCCCCCCC(=O)O
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22)/b2-1-[1]
The compound has a density of approximately 1.012 g/cm³ and a boiling point of 426.4 ºC at standard atmospheric pressure .
9-Octadecenedioic acid can undergo several types of chemical reactions:
The oxidation reactions typically involve converting the double bond into additional functional groups or introducing oxygen-containing groups. Reduction processes generally aim at saturating the carbon chain while maintaining the dicarboxylic structure.
The compound exhibits typical properties of unsaturated dicarboxylic acids:
9-Octadecenedioic acid has diverse applications across various fields:
This compound's unique structure allows it to serve multiple functions across different scientific disciplines, highlighting its importance in both research and industrial applications.
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0